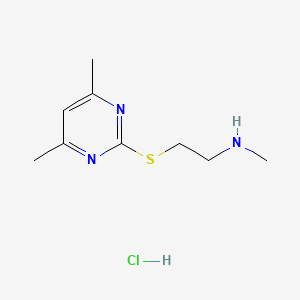

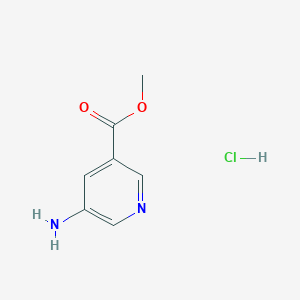

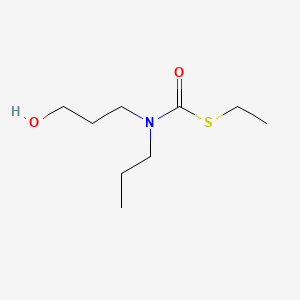

2-((4,6-dimethylpyrimidin-2-yl)thio)-N-methylethan-1-amine hydrochloride

Descripción general

Descripción

The compound “2-((4,6-dimethylpyrimidin-2-yl)thio)-N-methylethan-1-amine hydrochloride” is a chemical compound used in scientific research. It has been found to be a potent and selective human sirtuin 2 inhibitor . Sirtuin 2 plays pivotal roles in multiple biological processes such as cell cycle regulation, autophagy, immune and inflammatory responses .

Synthesis Analysis

Based on 4,6-dimethylpyrimidine-2-thiol hydrochloride, a series of its novel S-substituted derivatives including bi- and tricyclic heterosystems with a combination of azines and pyrazole cycles in the molecule were synthesized . A structure-based optimization approach led to new 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives as SIRT2 inhibitors .Molecular Structure Analysis

The molecular formula of the compound is C9 H12 N2 O2 S . The molecular weight is 212.27 .Chemical Reactions Analysis

The compound is part of a series of new potent SIRT2 inhibitors . In cellular assays, one of the synthesized derivatives showed a potent ability to inhibit the human breast cancer cell line MCF-7 and increase the acetylation of α-tubulin in a dose-dependent manner .Physical and Chemical Properties Analysis

The compound has a molecular weight of 212.27 . It is a solid at room temperature .Aplicaciones Científicas De Investigación

Chemical and Environmental Research

Synthesis and Structural Analysis :The study of novel synthetic pathways and structural analysis of compounds related to "2-((4,6-dimethylpyrimidin-2-yl)thio)-N-methylethan-1-amine hydrochloride" is crucial in pharmaceuticals and material science. For example, the synthesis of heterocyclic compounds with potential therapeutic applications offers insights into the design and development of new drugs with enhanced efficacy and reduced side effects (Issac & Tierney, 1996).

Environmental Fate and Toxicity :Research on the environmental fate and toxicity of chemical compounds, including their degradation products, is vital for assessing their impact on ecosystems and human health. Studies such as those on the degradation products of chemical warfare agents (Munro et al., 1999) provide valuable information on the persistence and toxicological risks of chemicals in the environment.

Biomedical Research

Antitumor Activity :The investigation into the antitumor activity of imidazole derivatives, including their potential as novel antitumor drugs, highlights the importance of chemical compounds in developing new therapeutic agents (Iradyan et al., 2009). Such research underscores the ongoing search for more effective and safer treatments for cancer.

Biogenic Amines in Foods :The study of biogenic amines in foods, including their roles in intoxication, spoilage, and the formation of nitrosamines, reflects the interdisciplinary nature of chemical research, intersecting with food safety and public health (Bulushi et al., 2009). Such studies inform regulatory standards and consumer safety guidelines.

Mecanismo De Acción

Target of Action

The primary target of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-methylethan-1-amine hydrochloride is human sirtuin 2 (SIRT2) . SIRT2 plays pivotal roles in multiple biological processes such as cell cycle regulation, autophagy, immune and inflammatory responses .

Mode of Action

This compound interacts with SIRT2, inhibiting its function . The compound has been found to be a potent inhibitor of SIRT2, with an IC50 value of 42 nM .

Biochemical Pathways

The inhibition of SIRT2 by this compound affects various biochemical pathways. These include pathways involved in cell cycle regulation, autophagy, and immune and inflammatory responses . The downstream effects of these pathway alterations contribute to the compound’s overall biological activity.

Result of Action

The inhibition of SIRT2 by this compound results in molecular and cellular effects such as changes in cell cycle regulation, autophagy, and immune and inflammatory responses . In cellular assays, the compound has shown a potent ability to inhibit the human breast cancer cell line MCF-7 and increase the acetylation of α-tubulin in a dose-dependent manner .

Propiedades

IUPAC Name |

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-methylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3S.ClH/c1-7-6-8(2)12-9(11-7)13-5-4-10-3;/h6,10H,4-5H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODRBLNAEUOQDAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCCNC)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B1530791.png)

![6-(Methylamino)imidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B1530797.png)

![2-Chloro-1-cyclopropyl-4-methyl-1H-benzo[d]imidazole](/img/structure/B1530805.png)

![[3-(Dimethoxymethyl)benzyl]amine](/img/structure/B1530807.png)

![1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1530812.png)